

N-Boc-D-Prolinal CAS number 73365-02-3 properties

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Compound of Interest

Compound Name: *N-Boc-D-Prolinal*

Cat. No.: B1277695

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An In-depth Technical Guide to **N-Boc-D-Prolinal** (CAS: 73365-02-3)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **N-Boc-D-Prolinal** (CAS Number: 73365-02-3), a versatile chiral building block crucial in modern organic synthesis and medicinal chemistry. It details the compound's physicochemical properties, experimental protocols for its synthesis and characterization, and its significant applications in research and development.

Core Properties and Specifications

N-Boc-D-Prolinal, systematically named tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate, is a derivative of the amino acid D-proline, where the amine is protected by a tert-butoxycarbonyl (Boc) group.^[1] This structure makes it a valuable intermediate for introducing the D-proline scaffold into complex molecules.^[2]

Physicochemical Data

The quantitative properties of **N-Boc-D-Prolinal** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	73365-02-3	[1] [3] [4]
Molecular Formula	C ₁₀ H ₁₇ NO ₃	[3] [4] [5]
Molecular Weight	199.25 g/mol	[3] [4] [5]
Appearance	Colorless to light yellow/amber clear liquid	[1] [4]
Boiling Point	228 °C (lit.)	[3]
Density	1.059 g/mL at 25 °C (lit.)	[3]
Refractive Index	n _{20/D} 1.461 (lit.)	[3]
Optical Rotation	[α] _{23/D} +83°, neat	[3]
[α] _{D25} = +100 ± 2° (c=1.009 in CHCl ₃)		[4]
Purity Assay	≥97%	[3] [4]
Storage Temperature	-20°C or 2-8°C	[3] [4]

Structural Identifiers

Identifier	Value	Source(s)
IUPAC Name	tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate	[5]
SMILES	[H]C(=O) [C@H]1CCCN1C(=O)OC(C) (C)C	[3]
InChI	1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1	[3]
InChI Key	YDBPZCVWPMBDH- MRVPVSSYSA-N	[3] [5]

Experimental Protocols

Detailed methodologies for the synthesis and analytical characterization of **N-Boc-D-Prolinal** are provided below.

Synthesis Protocol: Oxidation of N-Boc-D-Prolinol

A common and effective method for synthesizing **N-Boc-D-Prolinal** is the oxidation of its corresponding alcohol, tert-Butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate. The following protocol is based on established procedures.[\[6\]](#)

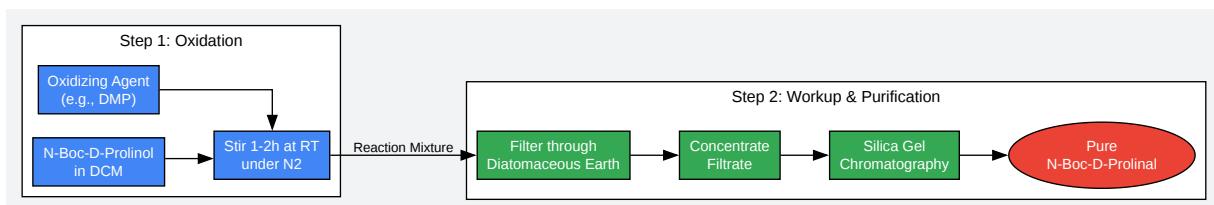
Materials:

- tert-Butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (Starting Material)
- Dess-Martin Periodinane (DMP) or other suitable oxidizing agent
- Dichloromethane (DCM), anhydrous
- Diatomaceous earth (Celite)
- Ethyl acetate
- Hexanes
- Neutral silica gel

Procedure:

- Reaction Setup: In a round-bottomed flask under a nitrogen atmosphere, dissolve the starting material, tert-Butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (1 equivalent), in anhydrous dichloromethane (DCM).
- Oxidation: Add the oxidizing agent (e.g., Dess-Martin Periodinane, ~1.1 equivalents) to the stirring solution in batches over a period of 5-10 minutes.
- Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[\[7\]](#)

- Workup: Upon completion, filter the resulting suspension through a pad of diatomaceous earth. Wash the filter cake thoroughly with additional DCM to ensure all product is collected. [6]
- Concentration: Combine the filtrates and concentrate them under reduced pressure to yield the crude **N-Boc-D-Proline**.[6]
- Purification: Purify the crude product via column chromatography on neutral silica gel. Elute with a solvent system such as 12% ethyl acetate in hexanes to afford the final product as a clear oil or liquid.[6]



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Diagram 1: Synthesis and Purification Workflow

Analytical Characterization Protocols

To confirm the identity, purity, and structural integrity of the synthesized **N-Boc-D-Proline**, a suite of analytical techniques is employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To confirm the chemical structure and assess purity.
- Methodology:
 - Prepare a sample by dissolving 5-10 mg of the compound in a deuterated solvent (e.g., MeOD-d₄ or CDCl₃).

- Acquire ^1H NMR and ^{13}C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).[7]
- Process the data to identify characteristic chemical shifts and coupling constants corresponding to the protons and carbons of the **N-Boc-D-Prolinal** structure. Spectral data is available from various chemical databases for comparison.[7][8]

2. Infrared (IR) Spectroscopy:

- Objective: To identify key functional groups.
- Methodology:
 - Obtain the IR spectrum using an ATR-FTIR spectrometer.[5]
 - Analyze the spectrum for characteristic absorption bands:
 - Aldehyde C-H stretch ($\sim 2720 \text{ cm}^{-1}$ and $\sim 2820 \text{ cm}^{-1}$)
 - Aldehyde C=O stretch ($\sim 1725 \text{ cm}^{-1}$)
 - Boc-group C=O stretch ($\sim 1690 \text{ cm}^{-1}$)

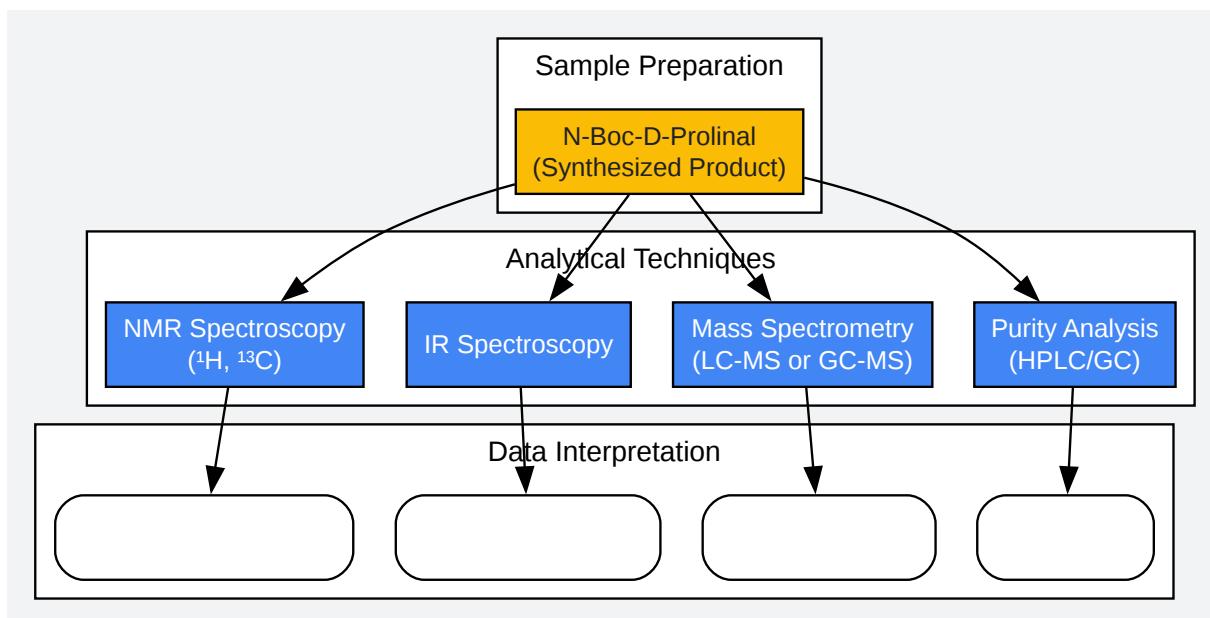
3. Mass Spectrometry (MS):

- Objective: To confirm the molecular weight.
- Methodology:
 - Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][7]
 - In the mass spectrum, identify the molecular ion peak $[\text{M}]^+$ or related adducts (e.g., $[\text{M}+\text{H}]^+$) corresponding to the molecular weight of 199.25 g/mol .[3][5]

4. Purity Analysis (HPLC/GC):

- Objective: To quantify the purity of the compound.

- Methodology:
 - Develop a suitable method using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
 - Use a chiral column if enantiomeric purity needs to be assessed.
 - The purity is typically determined to be >95-97% for commercial-grade products.[\[1\]](#)



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Diagram 2: General Analytical Workflow

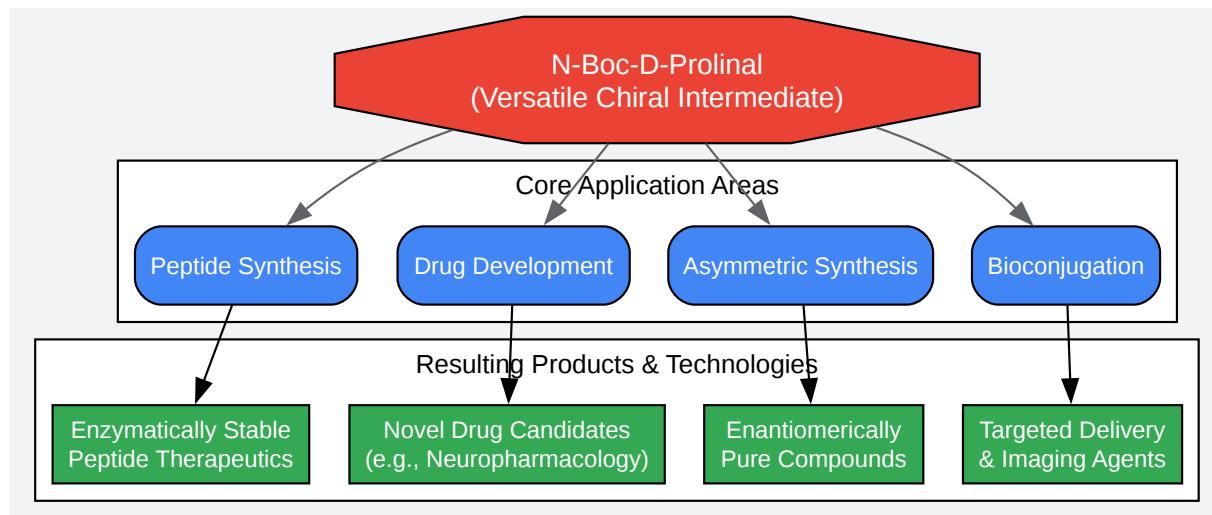
Applications in Research and Drug Development

N-Boc-D-Prolinal's unique structure, featuring a reactive aldehyde, a chiral center, and a stable protecting group, makes it a highly valuable intermediate in several advanced scientific fields.[\[2\]](#)[\[4\]](#)

- Peptide Synthesis: It serves as a key building block for incorporating D-proline residues into peptides.[\[3\]](#)[\[4\]](#) The inclusion of D-amino acids can enhance the peptide's resistance to

enzymatic degradation, thereby increasing its *in vivo* half-life, a critical factor for therapeutic peptides.[9]

- **Drug Development:** The compound is a precursor in the synthesis of novel drug candidates. [4] Its chiral pyrrolidine scaffold is a common feature in many bioactive molecules, and its aldehyde functionality allows for diverse chemical modifications to explore structure-activity relationships (SAR).[4][10]
- **Asymmetric Synthesis:** It acts as a chiral auxiliary, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry where different enantiomers can have vastly different biological activities.[2][4]
- **Bioconjugation:** The aldehyde group can be used for bioconjugation, linking it to biomolecules like proteins or imaging agents to create targeted drug delivery systems or diagnostic tools.[4]



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